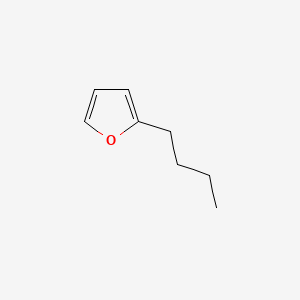
2-Butylfuran
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-Butylfuran, such as 2-tert-butyl-5-methyl-2-propyl-2,5-dihydrofuran, involves a sequence of Grignard reaction, Lindlar hydrogenation, and cyclization, sometimes followed by Pd-catalyzed hydrogenation. Modifications to this sequence are made for the synthesis of oxygenated analogs (Kraft, Popaj, & Abate, 2005).
Molecular Structure Analysis
The molecular structure of related compounds, like 2,2′-bifurans and 2-(thiophen-2-yl)furans, has been confirmed through single-crystal X-ray analysis, providing critical insights into the structural features of these molecules (Sayahi et al., 2015).
Chemical Reactions and Properties
Various chemical reactions are involved in the synthesis of furan derivatives. For example, 2-arylbenzofurans are synthesized through selective cross McMurry couplings and oxidative cyclization of ortho-vinylphenols (Duan et al., 2007). Similarly, electrochemical aryl radical generation followed by 5-exo cyclization and carboxylation sequences are used in synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids (Senboku, Michinishi, & Hara, 2011).
Physical Properties Analysis
The physical properties of related furan compounds like 2-Methyltetrahydrofuran (2-MeTHF) are noteworthy. 2-MeTHF, derived from renewable resources, is characterized by its low miscibility with water, high boiling point, and remarkable stability, making it an ideal solvent in various synthetic procedures (Pace et al., 2012).
Chemical Properties Analysis
In the context of chemical properties, the synthesis of 2-methylfuran from furfural over SiO2-supported Ni and NiFe bimetallic catalysts has shown interesting outcomes. The addition of Fe to Ni catalysts alters the selectivity of the reaction, promoting the C-O hydrogenation and hydrogenolysis, essential for the production of 2-methylfuran (Sitthisa, An, & Resasco, 2011).
Wissenschaftliche Forschungsanwendungen
Aromaaktive Verbindung in Baijiu
2-Butylfuran wurde als eine der aromaaktiven Verbindungen in Xi Baijiu identifiziert, einer Art chinesischem Branntwein . Es trägt zu den einzigartigen Aromaeigenschaften des Getränks bei. Der Geruchsaktivitätswert (OAV) von this compound in Xi Baijiu liegt zwischen 629 und 672 , was seinen erheblichen Einfluss auf das Gesamtaromprofil zeigt.
Wechselwirkung mit anderen Aromastoffen
In der gleichen Studie wurden auch die Wahrnehmungsinteraktionen zwischen this compound und anderen Aromastoffen untersucht . Es wurde festgestellt, dass this compound additive und maskierende Effekte auf das Aroma bestimmter Ester haben kann . Dies deutet darauf hin, dass this compound eine komplexe Rolle bei der Gestaltung der sensorischen Eigenschaften von Getränken spielt.
Chemische Forschung
This compound ist bei Chemikalienlieferanten für verschiedene Forschungsanwendungen erhältlich . Es wird häufig in der organischen Synthese und Materialwissenschaftenforschung eingesetzt. Die genauen Details dieser Anwendungen sind jedoch in den Suchergebnissen nicht leicht verfügbar.
Safety and Hazards
2-Butylfuran is classified as a flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of fire, CO2, dry chemical, or foam should be used for extinction . If it comes into contact with the skin, all contaminated clothing should be removed immediately, and the skin should be rinsed with water .
Wirkmechanismus
Target of Action
It is known that furan derivatives, which include 2-butylfuran, have a significant position in medicinal chemistry .
Biochemical Pathways
Furan derivatives are known to play a role in various biochemical reactions .
Result of Action
It has been found that this compound exhibits aroma-active properties and contributes to the unique aroma of certain foods and beverages . It’s also found in several plant species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the aroma of this compound can be influenced by the presence of other compounds. In a study, it was found that certain sulfur compounds had masking and additive effects on the aroma of esters, including this compound .
Eigenschaften
IUPAC Name |
2-butylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-3-5-8-6-4-7-9-8/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZIYQNUCXUJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073340 | |
| Record name | Furan, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Spicy aroma | |
| Record name | 2-Butylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1481/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
139.00 to 140.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Butylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Butylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1481/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.884-0.890 | |
| Record name | 2-Butylfuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1481/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
4466-24-4 | |
| Record name | 2-Butylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4466-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butylfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81JV9ZYK0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Butylfuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2-butylfuran, and where is it found?
A1: this compound is a volatile organic compound belonging to the furan class. It is characterized by a five-membered aromatic ring with an oxygen atom and a butyl group attached to the second carbon. While not extensively studied as a standalone compound, this compound has been identified as a significant volatile component in several food sources and natural processes. For instance, it contributes to the distinct aroma profiles of cooked black rice [] and jellyfish protein hydrolysates [].
Q2: How does this compound form in food systems?
A2: Research suggests that this compound can form from lipid oxidation products during thermal processing, particularly in foods rich in polyunsaturated fatty acids. Specifically, it arises from the degradation of 2-octenal, an unsaturated aldehyde, in the presence of amino acids. [] This process highlights the complex interplay of components during food processing and their impact on flavor development.
Q3: Are there differences in this compound formation under various processing conditions?
A3: Yes, the formation of this compound appears sensitive to processing conditions. A study comparing different milling degrees of black rice revealed variations in this compound concentrations in both raw and cooked samples, indicating an influence of processing on its formation and retention. []
Q4: Beyond its presence in food, are there other sources or applications of this compound?
A4: While research primarily identifies this compound in food-related contexts, one study explores its production through a chemical synthesis pathway. This approach, aiming to synthesize optically active heteroaromatic compounds, highlights the potential for controlled production of this compound for specific applications beyond its natural occurrence. []
Q5: Does this compound contribute to the overall aroma profile of foods?
A5: While specific sensory descriptions are limited in the provided research, the presence of this compound alongside other volatile compounds in black rice and jellyfish protein hydrolysates suggests its contribution to their overall aroma profile. Further research focusing on sensory analysis is needed to fully characterize its odor properties and potential impact on food flavor.
Q6: Are there any studies on the potential biological activity of this compound?
A6: The provided research primarily focuses on the identification and formation of this compound in various contexts. There is no mention of specific studies investigating its potential biological activities or applications.
Q7: What analytical techniques are commonly used to identify and quantify this compound?
A7: Gas chromatography coupled with mass spectrometry (GC-MS) appears to be the primary analytical technique employed for identifying and quantifying this compound in the provided research papers. This method allows for separating, identifying, and measuring individual volatile compounds within complex mixtures. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



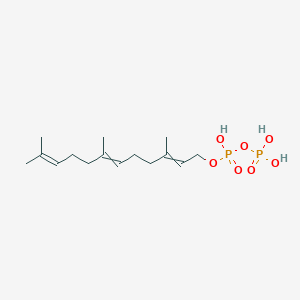
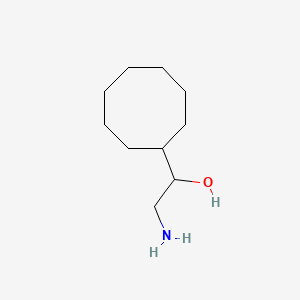
![(8,13,14,17-Tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B1215648.png)
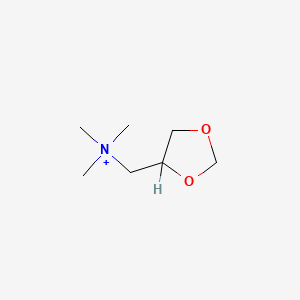
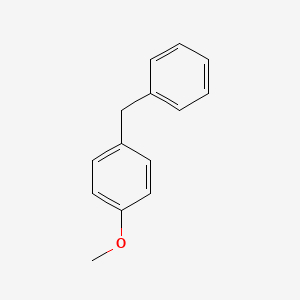
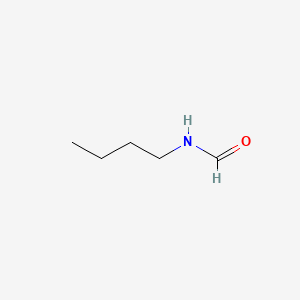
![6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one](/img/structure/B1215656.png)
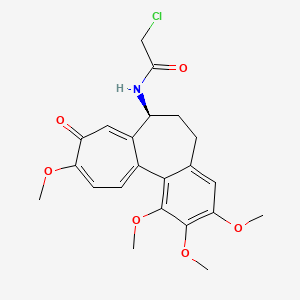

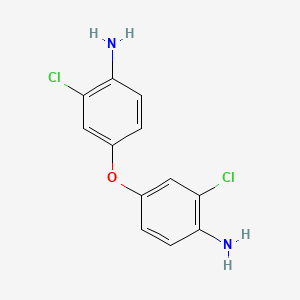
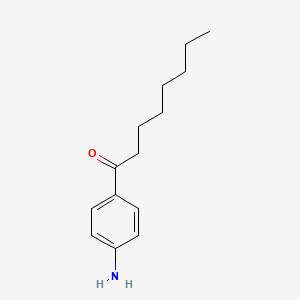
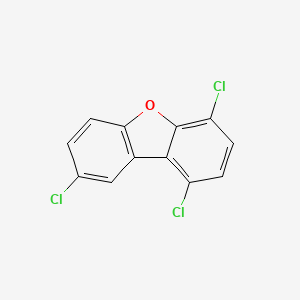

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1215666.png)